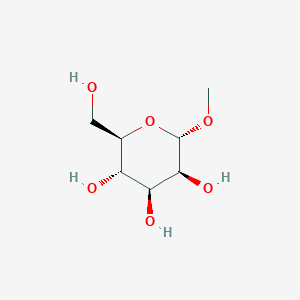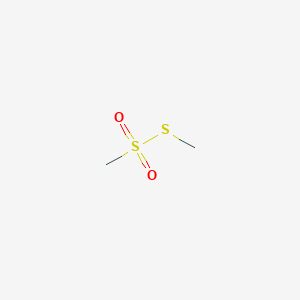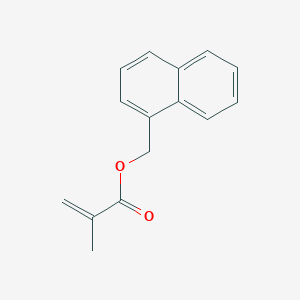
(1-Naphthyl)methyl Methacrylate
Overview
Description
(1-Naphthyl)methyl Methacrylate is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This compound is known for its use as a fluorescent probe in the study of interdiffusion in polymer latex . It is a derivative of methacrylic acid and 1-(Bromomethyl)naphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Naphthyl)methyl Methacrylate can be synthesized through the reaction of methacrylic acid with 1-(Bromomethyl)naphthalene . The reaction typically involves the use of a base such as potassium methacrylate and may require a catalyst to facilitate the reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(1-Naphthyl)methyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in various applications.
Substitution Reactions: It can undergo substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium methacrylate, catalysts, and solvents such as acetonitrile . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various polymers and substituted derivatives that have applications in different fields .
Scientific Research Applications
(1-Naphthyl)methyl Methacrylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Naphthyl)methyl Methacrylate involves its interaction with other molecules through its methacrylate group. This interaction can lead to polymerization or substitution reactions, depending on the conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl Methacrylate: An organic compound with the formula CH₂=C(CH₃)COOCH₃, used in the production of poly(methyl methacrylate) (PMMA).
1-Naphthalenemethanol Methacrylate: A similar compound with a different functional group, used in various chemical reactions.
Uniqueness
(1-Naphthyl)methyl Methacrylate is unique due to its fluorescent properties, making it suitable for use as a probe in polymer studies . Its structure allows for specific interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
naphthalen-1-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGRSOFTCSQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391348 | |
| Record name | 1-Naphthylmethyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28171-92-8 | |
| Record name | 1-Naphthylmethyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


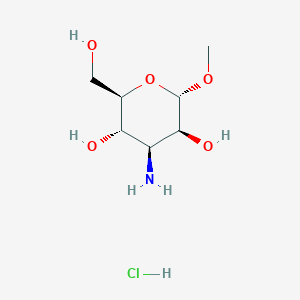
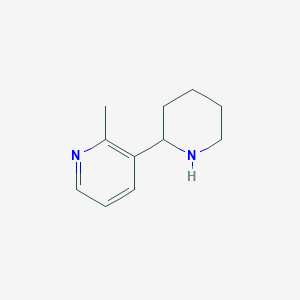
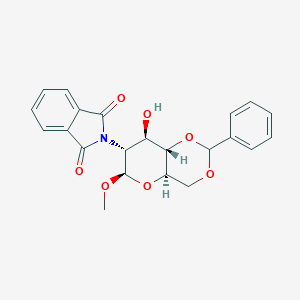
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
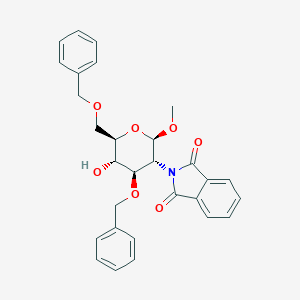
![1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13696.png)
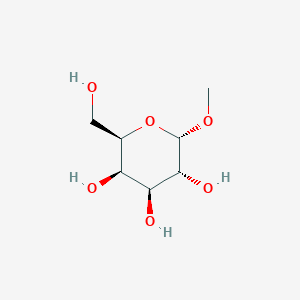
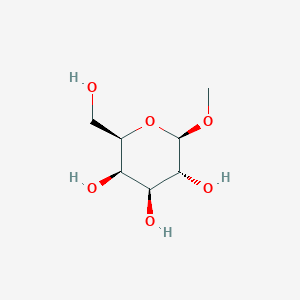
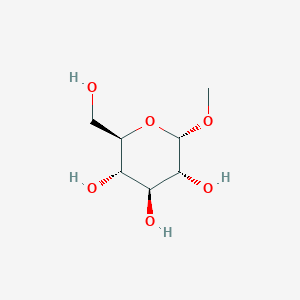
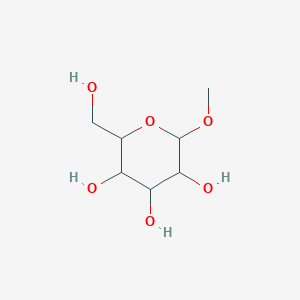
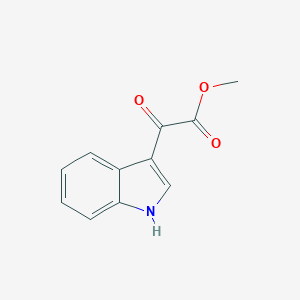
![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
